molecular formula C15H24N2O2S B3939932 1-(3-methylbenzyl)-4-(propylsulfonyl)piperazine

1-(3-methylbenzyl)-4-(propylsulfonyl)piperazine

Cat. No. B3939932
M. Wt: 296.4 g/mol
InChI Key: JRYREYQKTXFLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-4-(propylsulfonyl)piperazine, commonly known as PMS, is a compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. PMS is a piperazine derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects that make it an attractive compound for further research.

Mechanism of Action

The exact mechanism of action of PMS is not fully understood, but it is thought to act as a serotonin and dopamine receptor agonist. PMS has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. Additionally, PMS has been shown to have antioxidant properties and can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
PMS has been found to have various biochemical and physiological effects, including the ability to increase the levels of dopamine and serotonin in the brain, improve cognitive function, and protect neurons from oxidative stress. PMS has also been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using PMS in lab experiments is its unique biochemical and physiological effects, which make it an attractive compound for further research. PMS is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using PMS in lab experiments is its potential toxicity, particularly at high doses. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of PMS.

Future Directions

There are many potential future directions for research on PMS, including further studies on its mechanism of action, potential applications in the treatment of neurological disorders, and optimization of its pharmacological properties. Additionally, more research is needed to fully understand the potential side effects and toxicity of PMS, as well as its interactions with other drugs. Overall, PMS has the potential to be a valuable compound for further research in pharmacology and medicine.

Scientific Research Applications

PMS has been found to have potential applications in pharmacology and medicine, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. PMS has been shown to have neuroprotective effects and can increase the levels of dopamine and serotonin in the brain. PMS has also been studied for its potential use as an antidepressant and anxiolytic agent, as well as its ability to improve cognitive function.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-propylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-11-20(18,19)17-9-7-16(8-10-17)13-15-6-4-5-14(2)12-15/h4-6,12H,3,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYREYQKTXFLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)-4-(propylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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